2-(3-(Difluoromethoxy)phenyl)piperidine
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Overview
Description
2-(3-(Difluoromethoxy)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the difluoromethoxy group attached to the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethoxy)phenyl)piperidine typically involves the reaction of 3-(Difluoromethoxy)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethoxy)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
2-(3-(Difluoromethoxy)phenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, piperidine derivatives have been shown to interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to piperidine, such as pethidine and paroxetine.
Pyridines and Dihydropyridines: Nitrogen-based heterocycles with similar therapeutic applications.
Uniqueness
2-(3-(Difluoromethoxy)phenyl)piperidine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-(3-(Difluoromethoxy)phenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a difluoromethoxy group on a phenyl moiety. This unique structure may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14F2N |
Molecular Weight | 223.24 g/mol |
IUPAC Name | This compound |
CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The difluoromethoxy group can enhance lipophilicity, potentially improving membrane permeability and allowing for better interaction with cellular receptors and enzymes.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, the minimum inhibitory concentration (MIC) values were determined for several pathogens, suggesting potential as an antimicrobial agent.
Anticancer Properties
Research has demonstrated that compounds similar to this compound possess anticancer activity. A study involving piperidine derivatives showed that certain analogs could induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology.
Neuroprotective Effects
Preliminary investigations suggest that piperidine derivatives may have neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE) activity. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A recent study screened several piperidine derivatives for antimicrobial activity. The results indicated that this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that the compound induced cell death at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis . Further research is necessary to explore the specific pathways involved.
Research Findings
A comprehensive review of literature highlights the following findings regarding the biological activity of piperidine derivatives:
- Antiviral Activity : Some derivatives have shown moderate antiviral effects against viruses such as HIV-1 and HSV-1 .
- Cytotoxicity : The cytotoxic concentration (CC50) for certain analogs ranged from 54 µM to over 100 µM in various cell lines, indicating a need for optimization to reduce toxicity while enhancing efficacy .
- Pharmacokinetics : Studies suggest that modifications in the structure can significantly affect the pharmacokinetic properties, including bioavailability and half-life, which are critical for therapeutic applications .
Properties
Molecular Formula |
C12H15F2NO |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-10-5-3-4-9(8-10)11-6-1-2-7-15-11/h3-5,8,11-12,15H,1-2,6-7H2 |
InChI Key |
VQERHCRJMUOFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
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